molecular formula C19H18FNO4 B595063 (S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid CAS No. 1219039-66-3

(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B595063
CAS No.: 1219039-66-3
M. Wt: 343.354
InChI Key: CPRCTQWYRUCBKH-YRYLYKBFSA-N
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Description

The compound (S,E)-2-(3-(2-fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid is a chiral propanoic acid derivative featuring an acrylamido moiety at the 2-position and a 4-methoxyphenyl group at the 3-position. The stereochemistry at the α-carbon is S-configuration, and the acrylamido double bond adopts an E-geometry.

The 2-fluorophenyl substituent introduces electron-withdrawing effects, while the 4-methoxyphenyl group provides electron-donating properties, creating a polarized molecular framework. This balance may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

(2S)-2-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c1-25-15-9-6-13(7-10-15)12-17(19(23)24)21-18(22)11-8-14-4-2-3-5-16(14)20/h2-11,17H,12H2,1H3,(H,21,22)(H,23,24)/b11-8+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRCTQWYRUCBKH-YRYLYKBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855836
Record name N-[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219039-66-3
Record name N-[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]-O-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the acryloyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine to form the acryloyl intermediate.

    Amidation reaction: The acryloyl intermediate is then reacted with 4-methoxyphenylamine to form the amide bond, resulting in the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, modulating their activity and resulting in desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Groups

Fluorophenyl vs. Methoxyphenyl/Methylphenyl Derivatives
  • Target Compound : The 2-fluorophenyl group enhances electrophilicity and may improve binding to hydrophobic pockets in enzymes or receptors .
  • (E)-3-(4′-Hydroxyphenyl)-2-[3″-(2″′-methoxyphenyl)acrylamido]propanoic Acid (I): Replaces fluorine with a 2-methoxyphenyl group, increasing steric bulk and electron-donating capacity.
  • (S)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-3-(4-hydroxyphenyl)propanoic Acid: Features a 3,4-dimethoxyphenyl group, which enhances lipophilicity and may alter binding kinetics compared to the mono-substituted target compound .
Nitrophenyl and Hydroxyphenyl Derivatives
  • The N-propylamide substituent modifies solubility and bioavailability .
  • trans-Clovamide : Contains dihydroxyphenyl groups, conferring antioxidant activity via radical scavenging, a property absent in the fluorine-containing target compound .

Stereochemical and Geometrical Variations

  • (R)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid vs. (S)-Enantiomer: Stereochemistry significantly impacts biological activity. The S-configuration in the target compound may favor interactions with chiral binding sites, as seen in tyrosine-derived enzyme inhibitors .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Shares the E-geometry acrylate backbone but replaces the acrylamido group with a cyano-ester, altering electronic properties and reactivity .

Functional Group Modifications

  • CBZ-L-2-Fluorophenylalanine : Features a carbobenzoxy (CBZ)-protected amine instead of an acrylamido group, making it more suited for peptide synthesis rather than direct biological activity .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Weight Key Substituents Melting Point (°C) Reference
(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid 357.34 2-Fluorophenyl, 4-methoxyphenyl Not reported -
(E)-3-(4′-Hydroxyphenyl)-2-[3″-(2″′-methoxyphenyl)acrylamido]propanoic acid (I) 357.36 2-Methoxyphenyl, 4′-hydroxyphenyl Not reported
(S)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-3-(4-hydroxyphenyl)propanoic acid 415.41 3,4-Dimethoxyphenyl, 4-hydroxyphenyl 105–108.5
trans-Clovamide 359.33 3,4-Dihydroxyphenyl (x2) Not reported

Biological Activity

(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. Its structure suggests significant biological activity, particularly in the modulation of various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Molecular Formula : C16H16FNO3
  • CAS Number : 1219039-66-3
  • Molecular Weight : 287.30 g/mol

The presence of a fluorophenyl group and a methoxyphenyl group indicates potential interactions with various biological targets, including enzymes and receptors.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction in cytokine levels
AntioxidantScavenging free radicals

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The IC50 values ranged from 10 to 20 µM across different cell lines.

Case Study 2: Anti-inflammatory Effects

In vivo studies using animal models of inflammation showed that administration of the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent research has focused on the structural modifications of this compound to enhance its biological activity. Modifications have led to derivatives with improved potency against specific targets, particularly in cancer therapy.

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